(3-bromo-5-methoxyphenyl)hydrazine hydrochloride
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Overview
Description
(3-bromo-5-methoxyphenyl)hydrazine hydrochloride is an organic compound that features a bromine atom, a methoxy group, and a hydrazine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-5-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 3-bromo-5-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-bromo-5-methoxyaniline
Reagent: Hydrazine hydrate
Catalyst: Hydrochloric acid
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-5-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-bromo-5-methoxyphenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-bromo-5-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to alterations in their function. This compound may also interfere with cellular processes by generating reactive intermediates that can modify proteins, nucleic acids, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
- (3-bromo-5-methylphenyl)hydrazine hydrochloride
- (3-bromo-5-chlorophenyl)hydrazine hydrochloride
- (3-bromo-5-fluorophenyl)hydrazine hydrochloride
Uniqueness
(3-bromo-5-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3-bromo-5-methoxyphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-3-5(8)2-6(4-7)10-9;/h2-4,10H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQKERDEPYUWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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